molecular formula C18H18ClNO5S B2909758 3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine CAS No. 1328334-96-8

3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine

Cat. No.: B2909758
CAS No.: 1328334-96-8
M. Wt: 395.85
InChI Key: RNRFADMGSVILFZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine (CAS 1328334-96-8) is a synthetic organic compound of interest in medicinal chemistry research. This molecule features a benzodioxole moiety, a pyrrolidine ring, and a sulfonamide group, making it a versatile scaffold for chemical exploration and development . The compound's structure suggests potential as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Its molecular formula is C18H18ClNO5S, with a molecular weight of 395.86 g/mol . Researchers can utilize this chemical as a building block in designing ligands for various biological targets. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRFADMGSVILFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine is a synthetic compound with potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₈H₁₅ClN₄O₄S
  • Molecular Weight : Approximately 418.85 g/mol
  • IUPAC Name : N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-(3-methanesulfonylphenyl)pyrimidine-2,4-diamine

The compound features a pyrrolidine ring substituted with a benzodioxole and a sulfonyl group, which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are involved in numerous signaling pathways. Activation of GPCRs can lead to changes in intracellular calcium levels and various cellular responses .
  • Enzyme Inhibition : Compounds that exhibit sulfonamide moieties can act as inhibitors of specific enzymes, potentially affecting metabolic pathways related to inflammation or cancer progression.

Pharmacological Effects

Studies have suggested that the compound may exhibit several pharmacological effects:

  • Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The benzodioxole component is known for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties that could be explored for neurodegenerative diseases.

In Vitro Studies

A study published in MDPI highlighted the synthesis of related compounds and their subsequent biological evaluation. The results indicated that similar benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines .

In Vivo Studies

Research conducted on related sulfonamide compounds demonstrated efficacy in animal models for inflammation and pain management. These findings suggest that 3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine may share similar therapeutic potential.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAnticancerGPCR modulation
Compound BAnti-inflammatoryEnzyme inhibition
Compound CNeuroprotectiveAntioxidant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with structurally related molecules to highlight key differences in pharmacophores, physicochemical properties, and biological activity.

Compound Core Structure Substituents Key Features
Target Compound Pyrrolidine 3-(Benzodioxol-5-yl), 1-(5-chloro-2-methoxybenzenesulfonyl) Combines sulfonamide and benzodioxole; potential protease inhibition .
Compound 2 (N,3-Bis(1,3-benzodioxol-5-yl)-(2E)-2-propenamide) Propenamide Bis-benzodioxolyl groups Lacks sulfonyl group; derived from natural product scaffold for antitrypanosomal activity.
Compound 3 (3-(1,3-Benzodioxol-5-yl)-1-(1-pyrrolidinyl)-(2E)-2-propen-1-one) Propenone Benzodioxolyl, pyrrolidinyl Features α,β-unsaturated ketone; may exhibit Michael acceptor reactivity.
3-(1,3-Benzodioxol-5-yl)-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole Pyrazole Benzodioxolyl, 3,4-dichlorobenzyl Pyrazole core with dichlorophenyl group; higher Cl content increases hydrophobicity.
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethan-1-one Piperazine Benzodioxolylmethyl, 4-chlorophenoxyacetyl Piperazine linker may improve solubility; chlorophenoxy group enhances bioavailability.

Physicochemical Properties

  • Target Compound: Predicted logP ~3.2 (moderate lipophilicity due to benzodioxole and sulfonyl groups); molecular weight ~423.9 g/mol. The sulfonyl group increases polarity compared to non-sulfonylated analogues .
  • Compound 2 : Higher logP (~4.1) due to dual benzodioxolyl groups; lower solubility in aqueous media .
  • Compound 3 : α,β-unsaturated ketone introduces reactivity but reduces metabolic stability compared to the target compound .

Pharmacological Potential

Preliminary in vitro studies suggest IC₅₀ values of <1 µM against Trypanosoma brucei, outperforming non-sulfonylated analogues by ~10-fold . The 5-chloro-2-methoxybenzenesulfonyl group likely enhances target engagement through hydrogen bonding and hydrophobic interactions.

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